4-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide

TRPC3 TRPC6 Ion Channel

4-((4-Methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide (CAS 942003-07-8) is a synthetic thiazole-containing butanamide derivative with the molecular formula C14H16N2O2S2 and a molecular weight of 308.4 g/mol. It is cataloged as a screening compound in the ZINC database (ZINC49175099), where it is flagged for in-stock availability from commercial suppliers.

Molecular Formula C14H16N2O2S2
Molecular Weight 308.41
CAS No. 942003-07-8
Cat. No. B2551950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide
CAS942003-07-8
Molecular FormulaC14H16N2O2S2
Molecular Weight308.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCCCC(=O)NC2=NC=CS2
InChIInChI=1S/C14H16N2O2S2/c1-18-11-4-6-12(7-5-11)19-9-2-3-13(17)16-14-15-8-10-20-14/h4-8,10H,2-3,9H2,1H3,(H,15,16,17)
InChIKeyPPCPOTCPTIARDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide (942003-07-8): Chemical Identity and Procurement Baseline


4-((4-Methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide (CAS 942003-07-8) is a synthetic thiazole-containing butanamide derivative with the molecular formula C14H16N2O2S2 and a molecular weight of 308.4 g/mol . It is cataloged as a screening compound in the ZINC database (ZINC49175099), where it is flagged for in-stock availability from commercial suppliers [1]. The compound features a 4-methoxyphenylthio group linked to an N-(thiazol-2-yl)butanamide scaffold, representing a chemotype distinct from simpler thiazole amides. While no primary research publications or patents specifically characterizing its biological activity were identified in the scholarly literature, computational target predictions generated via the Similarity Ensemble Approach (SEA) suggest potential interactions with transient receptor potential channels TRPC3 and TRPC6, as well as carnitine O-palmitoyltransferase 1A (CPT1A) [1]. These predictions are purely computational and have not been experimentally validated.

Procurement Risk: Why Generic Substitution of 4-((4-Methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide Without Evidence Is Unsound


The 2-aminothiazole butanamide chemotype is recognized in medicinal chemistry as a privileged scaffold for modulating diverse targets including phosphodiesterases (e.g., PDE5), histone deacetylases, and fatty acid receptors such as FFA2/GPR43 [1]. Within this class, subtle structural variations — such as the nature of the substituent at the 4-position of the butanamide chain — can invert selectivity profiles or abolish target engagement entirely. The target compound incorporates a 4-methoxyphenylthio substituent, which is distinct from the aryl ether, phenylsulfonyl, or unsubstituted alkyl chains found in neighboring analogs. No published head-to-head pharmacological comparison data exist for this compound relative to its closest in-class analogs. Computational predictions implicate potential TRPC3/TRPC6 ion channel activity [2], but experimental confirmation is entirely absent. Therefore, generic substitution with a more extensively characterized thiazole butanamide (e.g., a PDE5 inhibitor or FFA2 agonist from the literature) would introduce an unquantifiable risk of altered target specificity and off-target pharmacology.

4-((4-Methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide: Quantitative Differentiation Evidence vs. Closest Analogs


TRPC3/TRPC6 Ion Channel Target Prediction vs. Class Baseline

Computational target prediction using the Similarity Ensemble Approach (SEA) based on ChEMBL20 identified TRPC3 (Short transient receptor potential channel 3) and TRPC6 (Short transient receptor potential channel 6) as the top predicted targets for this compound, with maximum Tanimoto coefficients (Max Tc) of 37 and 36 respectively [1]. This prediction profile differs markedly from that of the unsubstituted parent scaffold N-(thiazol-2-yl)butanamide, which is primarily associated with PDE5 inhibition [2]. It is critical to note that these are purely computational predictions; no experimental binding or functional assay data exist for this compound at TRPC3, TRPC6, or any other target in ChEMBL or the primary literature. This evidence is therefore classified as Class-level inference only.

TRPC3 TRPC6 Ion Channel Computational Prediction SEA

Computational Physicochemical Property Differentiation from Unsubstituted N-(Thiazol-2-yl)butanamide

The compound possesses a calculated partition coefficient (clogP) of 2.43 and a topological polar surface area (tPSA) of 50.27 Ų [1]. In contrast, the unsubstituted N-(thiazol-2-yl)butanamide (MFCD00545485) has a molecular weight of 170.23 g/mol and a lower clogP reflective of the absence of the lipophilic 4-methoxyphenylthio moiety . The target compound's clogP of 2.43 and tPSA of 50.27 Ų place it within a favorable region of oral drug-likeness space per Lipinski's Rule of Five, but the larger molecular volume and increased aromatic ring count (3 rings vs. 1 ring) may influence membrane permeability and protein binding differently than the simpler congener. This is a cross-study comparable physicochemical differentiation, not a biological efficacy comparison.

Lipinski Drug-likeness clogP tPSA Physicochemical Properties

Absence of Experimental Biological Activity Data vs. Structurally Related Screening Compounds

A comprehensive search of the ChEMBL database (version 20) and the primary literature identified no experimentally measured binding affinities, functional assay IC50 values, or in vivo efficacy data for 4-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide [1]. This stands in contrast to closely related thiazole butanamide analogs such as 4-(4-chlorophenoxy)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide (MLS000664922), which has reported IC50 values of 3.5 µM and 4.49 µM at nuclear receptor corepressor 2 (TRAC-1) [2]. The absence of any experimental activity data for the target compound represents a fundamental evidentiary gap that precludes any evidence-based differentiation for biological applications. This evidence is tagged as Supporting evidence to document the data gap explicitly.

Biological Activity ChEMBL Screening Library Data Gap

Recommended Application Scenarios for 4-((4-Methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide Procurement


Chemical Biology Probe Development Targeting TRPC3/TRPC6 Ion Channels

Based on the SEA computational predictions of TRPC3 and TRPC6 as potential targets [1], this compound may be procured as a starting point for a chemical biology probe optimization program aimed at TRPC channel modulation. However, users must first conduct experimental confirmation of target engagement (e.g., calcium flux assays in TRPC3/TRPC6-overexpressing HEK293 cells) before any mechanistic interpretation. This scenario is entirely contingent on hypothesis-driven follow-up, as no experimental activity data exist.

Scaffold-Hopping Library Design and SAR Exploration of Thiazole Butanamides

The compound's 4-methoxyphenylthio substituent provides a structural departure from the common aryl ether and alkyl-substituted thiazole butanamides found in commercial libraries [1]. Procurement for inclusion in a diversity-oriented synthesis or scaffold-hopping collection is justified by its distinct physicochemical fingerprint (clogP 2.43, tPSA 50.27 Ų, 3 rings) relative to the simpler N-(thiazol-2-yl)butanamide core. This use case relies on chemical diversity criteria rather than biological validation.

Negative Control or Chemogenomic Selectivity Profiling Panel

Given the documented absence of any biological activity in ChEMBL20 [1], this compound could serve as a presumptive negative control in selectivity panels when profiling other thiazole butanamide analogs against PDE5, FFA2, or HDAC targets. Its inclusion would help establish whether observed activity of related compounds is scaffold-specific or general to the thiazole butanamide class. This application is speculative and must be verified by in-house profiling data.

Computational Chemistry and Molecular Docking Calibration Studies

The availability of a 3D representation in the ZINC database and its physicochemical descriptors [1] make this compound suitable for computational chemistry calibration studies, including docking parameter optimization and molecular dynamics benchmarking. Its intermediate size (308.4 Da) and rotatable bond count (4) provide a realistic test case for scoring function evaluation against the unsubstituted N-(thiazol-2-yl)butanamide.

Quote Request

Request a Quote for 4-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.